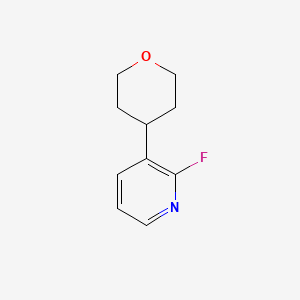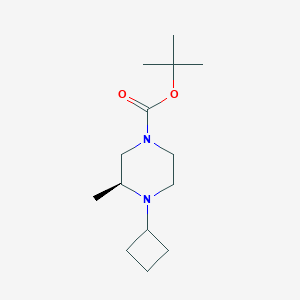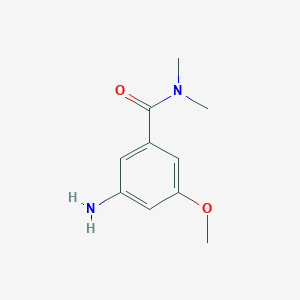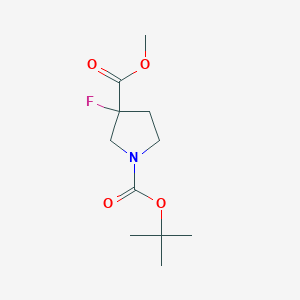
1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Descripción general
Descripción
“1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C11H18FNO4 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m1/s1 . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis Applications : This compound is valuable in the synthesis of other chemicals. For instance, Singh and Umemoto (2011) detailed the synthesis of N-protected 4-fluoropyrrolidine derivatives, useful in medicinal chemistry, using a method that involves fluorination of hydroxyproline, which could be related to the structural properties of 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate (Singh & Umemoto, 2011).
Chiral Auxiliary and Building Block : Studer, Hintermann, and Seebach (1995) explored the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound structurally similar to this compound, as a chiral auxiliary in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).
Absolute Configuration Determination : Procopiou et al. (2016) used similar fluoropyrrolidine compounds to determine the absolute configuration of enantiomers through chemical synthesis and vibrational circular dichroism. This study highlights the role of such compounds in stereochemical analysis (Procopiou et al., 2016).
Antibacterial Agent Synthesis : Di Cesare et al. (1992) and Bouzard et al. (1989) discussed the synthesis of chiral fluoronaphthyridine derivatives with antibacterial properties, featuring substituents structurally analogous to this compound (Di Cesare et al., 1992); (Bouzard et al., 1989).
NMR Tagging in Protein Research : Chen et al. (2015) utilized tert-butyl groups, akin to those in this compound, as NMR tags in high-molecular-weight systems for measuring ligand binding affinities. This demonstrates the compound's potential use in protein research and analysis (Chen et al., 2015).
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDMHSZPKIZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732217 | |
| Record name | 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942189-96-0 | |
| Record name | 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

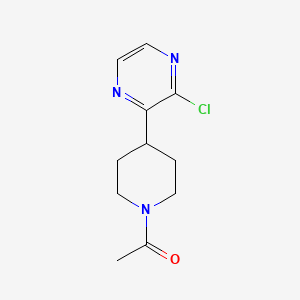
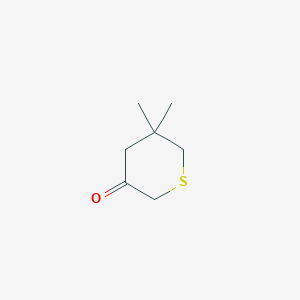

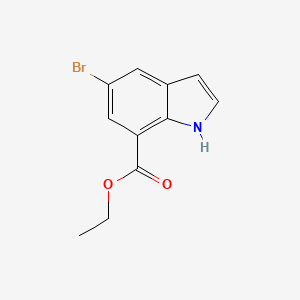
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
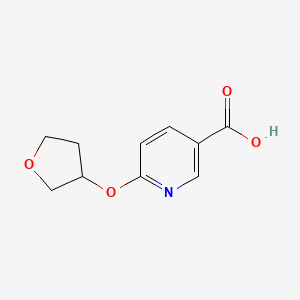
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
